molecular formula C6H15OSi B3056866 Tert-butyl dimethylsilyl ether CAS No. 7489-73-8

Tert-butyl dimethylsilyl ether

Cat. No. B3056866
CAS RN: 7489-73-8
M. Wt: 131.27 g/mol
InChI Key: PUFAWUQCDUIXMO-UHFFFAOYSA-N
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Description

Tert-butyl dimethylsilyl ether, also known as tert-butyldimethylsilyl glycidyl ether or tert-butyl-dimethyl-(oxiran-2-ylmethoxy)silane, is a compound used in organic synthesis . It has a molecular weight of 160.3293 .


Synthesis Analysis

Tert-butyl dimethylsilyl ether can be synthesized from glycidol, via hydrolytic kinetic resolution (HKR) in the presence of R - (salen)Co complex and water . It can also be synthesized by reacting alcohols with tert-butyldimethylsilyl chloride in the presence of base . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .


Molecular Structure Analysis

The molecular structure of Tert-butyl dimethylsilyl ether is represented by the formula C8H20OSi . The structure is also available as a 2d Mol file .


Chemical Reactions Analysis

Tert-butyl dimethylsilyl ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions (2:1 acetic acid / water at 25°C) . Oxidative deprotection of tert-butyldimethylsilyl ethers to their corresponding carbonyl compounds has been achieved using in situ generated tetraethylammonium superoxide under microwave irradiation .


Physical And Chemical Properties Analysis

Tert-butyl dimethylsilyl ether is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols .

Scientific Research Applications

Renewable Fuel Additive

Tert-butyl dimethylsilyl ether, when synthesized as glycerol tert-butyl ethers, shows promise as a renewable fuel additive. Research by Çakmak and Ozcan (2020) explored the use of glycerol tert-butyl ethers in diesel engines, revealing that their addition to biodiesel-diesel blends could potentially improve engine performance and reduce emissions. The study concluded that glycerol tert-butyl ethers have potential as bio-renewable fuel additives (Çakmak & Ozcan, 2020).

Catalytic Conversion and Ethers Synthesis

The chemical conversion of glycerol with tert-butyl alcohol, utilizing tert-butyl dimethylsilyl ether, has been researched as a method to produce valuable oxygenated additives for diesel fuel. Studies by Frusteri et al. (2009) and Samoilov et al. (2016) demonstrated the effectiveness of solid acid catalysts in this process, highlighting the potential of such conversions in fuel additive production (Frusteri et al., 2009); (Samoilov et al., 2016).

Chemoselective Cleavage

Tert-butyl dimethylsilyl ether has been used effectively for the chemoselective cleavage of phenyl/alkyl ethers. González-Calderón et al. (2014) showed that these ethers can be efficiently cleaved to their parent hydroxy compounds using cerium(IV) sulfate hydrate, offering potential applications in selective synthetic processes (González-Calderón et al., 2014).

Environmental Impact Studies

Studies on ethers like methyl-tert-butyl ether (MTBE), which are structurally related to tert-butyl dimethylsilyl ether, have been conducted to understand their environmental impact. For instance, Chen et al. (2008) evaluated the genotoxic effects of MTBE on human lymphocytes, contributing to our understanding of the potential health and environmental risks associated with such compounds (Chen et al., 2008).

Solubility and Kinetic Studies

Research into the solubility and kinetics of ethers related to tert-butyl dimethylsilyl ether, such as MTBE, provides valuable insights into their behavior in various environments. Gonzalez-Olmos and Iglesias (2008) studied the solubility of MTBE in aqueous media, which is crucial for assessing the fate and transport of these compounds in the environment (Gonzalez-Olmos & Iglesias, 2008).

Synthesis and Stability

The synthesis and stability of tert-butoxydimethylsilyl enol ethers, closely related to tert-butyl dimethylsilyl ether, have also been a focus of research. Fataftah et al. (2001) explored the synthesis and hydrolytic stability of these compounds, providing valuable data for their application in various chemical processes (Fataftah et al., 2001).

Safety And Hazards

Tert-butyl dimethylsilyl ether is a highly flammable liquid and vapor. It may cause drowsiness or dizziness. It should be kept away from heat/sparks/open flames/hot surfaces and used only outdoors or in a well-ventilated area .

properties

InChI

InChI=1S/C6H15OSi/c1-6(2,3)7-8(4)5/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFAWUQCDUIXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60824744
Record name tert-Butoxy(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60824744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl dimethylsilyl ether

CAS RN

7489-73-8
Record name tert-Butoxy(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60824744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
263
Citations
S Steffenrud, P Borgeat, MJ Evans… - … & environmental mass …, 1987 - Wiley Online Library
… Thus, the combined use of catalytic hydrogenation and allyldimethylsilyl or tert-butyldimethylsilyl ether derivatives improves gas chromatographic sensitivity as well as the abundance of …
Number of citations: 8 onlinelibrary.wiley.com
M Yu, BL Pagenkopf - The Journal of Organic Chemistry, 2002 - ACS Publications
… The bulky triisopropylsilyl ether was unaffected during the deprotection with BF 3 ·SMe 2 , whereas cleavage of the tert-butyl dimethylsilyl ether demarcates silicon reactivity (entries i …
Number of citations: 30 pubs.acs.org
S Steffenrud, P Borgeat, H Salari, MJ Evans… - … of Chromatography B …, 1987 - Elsevier
The gas chromatographic and mass spectrometric properties of the monohydroxy acids 5-hydroxyeicosatetraenoic acid (5-HETE), 12-hydroxyeicosatetraenoic acid (12-HETE) and 15-…
Number of citations: 22 www.sciencedirect.com
P Borgeat - BIOMEDICAL AND ENVIRONMENTAL MASS …, 1987 - academia.edu
… Thus, the combined use of catalytic hydrogenation and allyldimethylsilyl or tert-butyldimethylsilyl ether derivatives improves gas chromatographic sensitivity as well as the abundance of …
Number of citations: 0 www.academia.edu
MP Doyle, KG High, V Bagheri, RJ Pieters… - The Journal of …, 1990 - ACS Publications
Rhodium (II) perfluorobutyrate, Rh2 (pfb) 4, is an effective catalyst for the alcoholysis of trialkylsilanes at room temperature. Primary alcohols react with triethylsilane approximately 5 …
Number of citations: 96 pubs.acs.org
L Ford, U Wille, CH Schiesser - Helvetica chimica acta, 2006 - Wiley Online Library
Addition of 10 mol‐% of diphenyl diselenide to hydrostannylation reactions involving electron‐rich olefins results in a dramatic improvement in yield. For example, reaction of α‐{[(tert‐…
Number of citations: 10 onlinelibrary.wiley.com
S Matsumoto, Y Matsushima - Journal of the American Chemical …, 1972 - ACS Publications
… 22· 23 This last inter-mediate was protected as the tert-butyl dimethylsilyl ether (6). 24 Reaction of 6 in ether at—78 with 2 equiv of? er?-butyllithium (2.75 M reagent in pentane) for 2 hr …
Number of citations: 31 pubs.acs.org
XJ Yu, HF Dai, FE Chen - Helvetica chimica acta, 2007 - Wiley Online Library
An efficient and stereoselective approach to the synthesis of coenzyme Q 10 is described (Scheme). The MeOCH 2 ‐protected p‐hydroquinone 4 containing the C 5 (E)‐allyl (tert‐butyl)…
Number of citations: 1 onlinelibrary.wiley.com
S IKEGAWA, N OBATAKE, H HOSODA… - Chemical and …, 1978 - jstage.jst.go.jp
… Recrystallization of the crude product from MeOH gave 3,8-acetoxy-5-androsten-175— ol tert-butyldimethylsilyl ether (11) (2 mg) as colorless plates. mp 130.5—131.5. Mixed melting …
Number of citations: 3 www.jstage.jst.go.jp
GPB Kraan, TE Chapman, NM Drayer… - Biomedical & …, 1989 - Wiley Online Library
… that in the cortisol mixture, the three steroids were converted to the common oxidation product 1 1-0x0-aetiocholanolone, and derivatized to the methoxime-tert-butyl-dimethylsilyl ether. …
Number of citations: 4 onlinelibrary.wiley.com

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